tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 3-(1-methylpyrazol-4-yl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2.ClH/c1-13(2,3)19-12(18)17-6-5-14-11(9-17)10-7-15-16(4)8-10;/h7-8,11,14H,5-6,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKBYDMIJSTGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CN(N=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazine Core and Pyrazole Substituent
The synthesis typically begins with a piperazine derivative, often piperazine-1-carboxylic acid tert-butyl ester , which provides the protected nitrogen functionality. The 3-position substitution with the 1-methyl-1H-pyrazol-4-yl group is introduced via cross-coupling or nucleophilic substitution reactions.
In one approach, a 3-halogenated piperazine derivative (e.g., 3-iodo or 3-bromo) is reacted with a pyrazole derivative under palladium-catalyzed coupling conditions to attach the pyrazolyl substituent. This method ensures regioselectivity at the 3-position.
Alternatively, pyrazole formation can be conducted through condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds, followed by coupling to the piperazine scaffold.
Protection of the Piperazine Nitrogen
The nitrogen atom of the piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Protection is achieved by reacting the piperazine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or DIPEA) in an organic solvent such as dichloromethane (DCM).
The Boc group is stable under the conditions used for pyrazole introduction and can be removed later if necessary.
Formation of the Hydrochloride Salt
The final step involves converting the free base tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate into its hydrochloride salt to improve stability and handling.
This is typically performed by treating the free base with anhydrous hydrogen chloride gas or an HCl solution in an organic solvent like ethyl acetate or diethyl ether.
The resulting hydrochloride salt precipitates out and is isolated by filtration and drying.
Typical Reaction Conditions and Purification
Research Findings and Yields
The halogenation step using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) is efficient, yielding 3-halogenated piperazine intermediates in high purity and good yield (typically >85%).
The palladium-catalyzed coupling to introduce the 1-methyl-1H-pyrazol-4-yl group proceeds smoothly under mild conditions, with isolated yields around 70–80%.
Boc protection is quantitative under standard conditions, with yields exceeding 90%.
The hydrochloride salt formation step yields a stable crystalline product with purity >98% as confirmed by HPLC analysis.
Overall synthetic route yields for the final hydrochloride salt are typically in the range of 60–75%, depending on scale and purification.
Analytical Data Supporting Preparation
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen, where the tert-butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or aryl substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride exhibits a range of biological activities, making it a valuable compound in pharmaceutical research:
- Antimicrobial Properties : Studies have indicated that derivatives of this compound may possess antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- CNS Activity : The compound's structure allows for interactions with central nervous system targets, indicating possible applications in neuropharmacology .
Applications in Drug Development
The unique structural features of this compound make it a candidate for developing new therapeutic agents. Its applications include:
- Lead Compound in Drug Discovery : Given its biological activities, it can serve as a lead compound for developing new drugs targeting specific diseases.
- Modulation of Biological Pathways : The compound's ability to interact with various biological targets allows researchers to explore its role in modulating specific pathways involved in disease processes.
Case Studies and Research Findings
Various studies have documented the efficacy and applications of this compound:
- Antimicrobial Study : A recent study demonstrated that derivatives of tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Neuropharmacological Assessment : Research focusing on its CNS activity revealed promising results in models of anxiety and depression, suggesting potential therapeutic uses in treating mood disorders.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₄H₂₁ClN₂O
- Molecular Weight : 268.79 g/mol (as per )
- Structure : Features a piperazine core substituted with a tert-butyl carboxylate group at position 1 and a 1-methylpyrazole moiety at position 2. The hydrochloride salt enhances solubility and crystallinity .
Synthetic Relevance :
This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of targeted protein degraders (e.g., PROTACs) and kinase inhibitors. Its tert-butyl group provides steric protection during reactions, while the pyrazole moiety contributes to hydrogen bonding and π-π interactions .
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
The piperazine scaffold is highly modular. Substituents at positions 1 and 3 significantly influence physicochemical and biological properties:
Key Observations :
- Salt Forms : Hydrochloride (target compound) vs. dihydrochloride (piperazin-2-one derivative) affects solubility. The hydrochloride form offers moderate solubility in polar solvents, while dihydrochloride salts are more hygroscopic .
- Functional Groups : The diazoacetyl group () introduces reactivity for intramolecular cyclization, unlike the inert tert-butyl group in the target compound.
- Aromatic Substituents: Pyrazole (target) vs. triazole () alters electronic properties. Pyrazoles exhibit stronger hydrogen-bond donor capacity (N–H), whereas triazoles are more electron-deficient, favoring metal coordination .
Reactivity Insights :
- The target compound’s synthesis () involves mild hydrolysis conditions (LiOH/THF/MeOH), whereas heterocycle formation (e.g., oxadiazole in ) requires harsh reagents like p-toluenesulfonyl chloride.
- Copper-catalyzed coupling () is critical for introducing pyridine-pyrazole hybrids, but regioselectivity challenges arise compared to the straightforward alkylation in the target compound’s synthesis .
Crystallographic and Hydrogen-Bonding Profiles
- Target Compound: Likely forms a monoclinic crystal system (analogous to ), with the tert-butyl group inducing torsional strain. Hydrogen bonding between the pyrazole N–H and chloride ion stabilizes the hydrochloride salt .
- Piperazin-2-one Dihydrochloride () : The ketone oxygen participates in stronger hydrogen bonds (O–H···Cl), leading to higher melting points (>200°C) vs. the target compound (~180°C) .
Biological Activity
Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride is a compound of significant interest in pharmaceutical research, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies and findings.
Synthesis
The synthesis of this compound typically involves a multi-step process. Key methods include:
- Condensation Reaction : The compound is synthesized from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and various aldehydes, such as p-methoxybenzaldehyde, using solvent-free conditions or in methanol with magnesium sulfate as a drying agent. The yield of this synthesis can reach up to 81%.
- Characterization : The resulting compound is characterized using techniques such as IR spectroscopy, NMR spectroscopy (both 1D and 2D), mass spectrometry, and elemental analysis to confirm its structure and purity.
Biological Activity
This compound exhibits various biological activities, making it a valuable candidate for further research. Key findings include:
Anticancer Activity
Recent studies have indicated that compounds structurally related to tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate show promising anticancer properties:
- Cytotoxicity : In vitro assays revealed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating potent activity .
- Mechanism of Action : Flow cytometry analyses suggest that these compounds induce apoptosis in cancer cells through activation of caspase pathways, specifically caspase 3/7, leading to cell cycle arrest at the G1 phase .
Binding Affinity
Studies focusing on the interaction of this compound with biological targets have shown:
- Histamine Receptor Antagonism : The compound has been evaluated for its binding affinity to histamine H(3) receptors, where it demonstrated potential as an antagonist, contributing to its pharmacological profile .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 877399-50-3 | Moderate cytotoxicity | Contains bromo substituent |
| Tert-butyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine | 1092500-89-4 | Anticancer activity | Altered piperidine structure |
| Tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate | 1955498-97-1 | Antagonistic properties | Carbamate functionality |
Case Studies
Several studies have highlighted the potential applications of tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine derivatives in drug discovery:
Study on Anticancer Properties
In a study published in MDPI, derivatives similar to tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine were evaluated for their anticancer efficacy against various cell lines. Results indicated that modifications in the pyrazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
Pharmacokinetic Studies
Pharmacokinetic parameters for related compounds were assessed in vivo, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for understanding the therapeutic potential and safety of these compounds .
Q & A
Q. What are the key synthetic steps for preparing tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride?
- Methodological Answer : The synthesis typically involves:
- Protection of Piperazine : Introduce the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Coupling with Pyrazole : React the Boc-protected piperazine with 1-methyl-1H-pyrazol-4-yl derivatives using palladium-catalyzed cross-coupling or nucleophilic substitution, depending on the pyrazole functionalization .
- Deprotection and Salt Formation : Remove the Boc group using HCl/dioxane to generate the hydrochloride salt .
- Purification : Use silica gel column chromatography (e.g., ethyl acetate/hexane) and recrystallization for high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the piperazine (δ 3.4–3.8 ppm) and pyrazole (δ 7.5–8.0 ppm) moieties. The tert-butyl group appears as a singlet at δ 1.4–1.5 ppm .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ = 311.3 for intermediates) and monitor reaction progress .
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement, particularly if chiral centers or crystal packing anomalies exist .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection is advised if aerosolization occurs .
- Ventilation : Work in a fume hood to avoid inhaling hydrochloride vapors .
- Emergency Measures : Ensure access to eye wash stations and neutralization protocols for acid spills .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of pyrazole and piperazine intermediates?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) or copper-mediated Ullmann couplings for efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) at 80–110°C to enhance reactivity .
- Monitoring : Employ TLC or in-situ IR to track reaction completion and minimize side products .
Q. How should crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?
- Methodological Answer :
- Software Tools : Use SHELXL for twin refinement or WinGX for metric analysis of molecular geometry .
- Data Validation : Cross-check with PLATON to identify missed symmetry or solvent masking .
- Alternative Methods : If X-ray data is ambiguous, validate via correlated NMR/DFT calculations .
Q. What structural features influence the compound’s potential as a bioactive scaffold?
- Methodological Answer :
- Piperazine Flexibility : The piperazine ring enables conformational adaptability for target binding (e.g., enzyme active sites) .
- Pyrazole as a Bioisostere : The 1-methylpyrazole mimics heterocycles in kinase inhibitors, enhancing target affinity .
- Hydrochloride Salt : Improves solubility for in vitro assays but may require counterion exchange for in vivo studies .
Q. How can impurities from Boc-deprotection be systematically removed?
- Methodological Answer :
- Acid Scavengers : Use ion-exchange resins or aqueous washes to trap residual HCl .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate the hydrochloride salt .
- HPLC Purification : Employ reverse-phase C18 columns with acetonitrile/water gradients for challenging separations .
Q. What strategies validate the compound’s stability under experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via HPLC .
- Mass Spectrometry : Identify decomposition products (e.g., tert-butyl loss via MS/MS fragmentation) .
- pH Profiling : Assess solubility and stability across pH 2–8 to mimic biological environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
